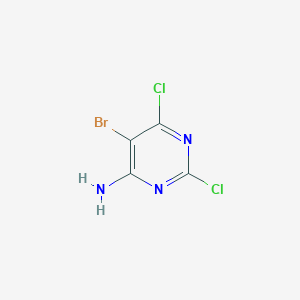

5-Bromo-2,6-dichloropyrimidin-4-amine

概要

説明

5-Bromo-2,6-dichloropyrimidin-4-amine is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine typically involves halogenation reactions. One common method involves the bromination and chlorination of pyrimidine derivatives under controlled conditions. For example, starting with 2,6-dichloropyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality .

化学反応の分析

Types of Reactions

5-Bromo-2,6-dichloropyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative .

科学的研究の応用

Medicinal Chemistry

Overview:

5-Bromo-2,6-dichloropyrimidin-4-amine is primarily utilized in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical compounds. It plays a significant role in developing drugs targeting cancer and infectious diseases.

Key Applications:

- Cancer Treatment: The compound has been linked to the synthesis of drugs that inhibit the activity of specific receptors involved in cancer progression. For instance, it has been used to develop adenosine A2a receptor inhibitors, which are beneficial in treating various cancers including lung, melanoma, and breast cancer .

- Antiviral Agents: It is also involved in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Etravirine, which is effective against HIV .

Case Study: Etravirine Synthesis

Etravirine (TMC-125) is synthesized using this compound as an essential building block. The synthesis involves nucleophilic substitution reactions where the bromine atom is replaced by various amines, leading to the formation of potent antiviral agents .

Materials Science

Overview:

In materials science, this compound is employed in developing novel materials with specific electronic or optical properties.

Applications:

- Organic Electronics: The compound can be used to create organic semiconductors that exhibit desirable electronic characteristics.

- Photovoltaic Devices: Research indicates its potential application in enhancing the efficiency of solar cells by modifying their electronic properties.

Biological Studies

Overview:

The compound serves as a critical building block for molecules that modulate biological pathways, making it useful in drug discovery and biological research.

Applications:

- Enzyme Inhibition: It has been studied for its ability to inhibit enzymes involved in various metabolic pathways, providing insights into potential therapeutic targets.

- Cell Signaling Modulation: Research has shown that derivatives of this compound can influence cell signaling pathways, which is crucial for understanding disease mechanisms.

Chemical Properties and Reaction Mechanisms

The chemical structure of this compound allows it to undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing bromine or chlorine with nucleophiles such as amines or thiols. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts. |

作用機序

The mechanism of action of 5-Bromo-2,6-dichloropyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary but often involve interactions with nucleic acids or proteins .

類似化合物との比較

Similar Compounds

5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.

2,6-Dichloropyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

5-Bromo-2,6-dichloropyrimidin-4-amine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective substitution or coupling reactions .

生物活性

5-Bromo-2,6-dichloropyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHBrClN\

CAS Number: 101012-11-7

The compound features a pyrimidine ring with bromine and chlorine substituents at the 2 and 6 positions, respectively. This unique substitution pattern contributes to its biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that underlie its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and may have therapeutic implications in conditions such as cancer and inflammation .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties by interfering with viral replication processes. The structural features of this compound suggest it may also exhibit such activity against enveloped viruses.

- Interaction with Receptors : The compound's ability to bind to biological macromolecules enables it to modulate receptor activity, influencing various physiological processes.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds can block the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. In vitro studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and function .

Data Table: Summary of Biological Activities

Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits cancer cell proliferation in various assays. For instance, it has shown promising results against lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Animal Models : In vivo studies using animal models have confirmed the compound's anticancer effects, showing reduced tumor growth in treated subjects compared to controls. Dosage optimization studies indicated a therapeutic window where efficacy is maximized while minimizing toxicity .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects, enhancing overall treatment efficacy against resistant cancer types .

特性

IUPAC Name |

5-bromo-2,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHOTVRUMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。